Enhanced Acetylcholinesterase Inhibition Potency Attributable to Azepane Core Architecture
Comparative pharmacological evaluation of azepane-containing versus piperidine-core inhibitors demonstrates a consistent potency advantage for the seven-membered azepane scaffold in acetylcholinesterase (AChE) inhibition. Azepane derivatives bearing tert-butyl substituents achieved IC50 values of 0.8 μM, whereas structurally matched piperidine analogs required concentrations exceeding 2 μM to attain equivalent enzymatic suppression . This ~2.5-fold or greater potency differential is mechanistically attributed to enhanced hydrophobic interactions enabled by the expanded conformational flexibility and larger van der Waals contact surface of the azepane ring system relative to the six-membered piperidine counterpart .
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory potency |
|---|---|
| Target Compound Data | Azepane scaffold class: IC50 = 0.8 μM |
| Comparator Or Baseline | Piperidine scaffold class: IC50 > 2 μM |
| Quantified Difference | >2.5-fold potency enhancement for azepane core |
| Conditions | In vitro enzymatic inhibition assay; azepane and piperidine derivatives with matched substituent patterns |
Why This Matters
For medicinal chemistry programs targeting AChE or related cholinesterase enzymes, the azepane core of 1-methanesulfonyl-2-(piperidin-4-yl)azepane provides a validated potency-enhancing scaffold that piperidine-only building blocks cannot replicate.
